2-Amino-3-(4-methylbenzyloxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-16-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMITYVDDMIJATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 3 4 Methylbenzyloxy Pyridine
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations for Molecular Vibrational Modes and Functional Group Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed fingerprint of the molecular structure of 2-Amino-3-(4-methylbenzyloxy)pyridine by probing its vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound, a related compound to 2-amino-3-benzyloxypyridine, reveals characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300–3500 cm⁻¹. tsijournals.comresearchgate.net Specifically, asymmetric and symmetric NH₂ stretching modes are expected in this range. The aromatic C-H stretching vibrations of the pyridine (B92270) and benzene (B151609) rings appear around 3000–3100 cm⁻¹. elixirpublishers.com
The C-N stretching vibrations are generally found in the 1266-1382 cm⁻¹ region and are often coupled with other vibrational modes. elixirpublishers.com The strong absorption of the pyridine ring due to C=N ring stretching vibrations is typically seen between 1500 and 1600 cm⁻¹. elixirpublishers.com The C-O-C ether linkage will also present characteristic stretching vibrations.
Table 1: Key FTIR and Raman Vibrational Frequencies for Aminopyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300-3500 | tsijournals.comresearchgate.net |
| Aromatic C-H | Stretching | 3000-3100 | elixirpublishers.com |
| Pyridine Ring | C=N Stretching | 1500-1600 | elixirpublishers.com |
| Carbon-Nitrogen (C-N) | Stretching | 1266-1382 | elixirpublishers.com |
| Aromatic C-H | In-plane Bending | 1000-1300 | elixirpublishers.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmation and Conformational Dynamics
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of the proton environments within the molecule. For a related compound, 2-amino-3-picoline, the protons of the pyridine ring typically appear in the aromatic region between δ 6.5 and 8.0 ppm. chemicalbook.com The amino group protons (–NH₂) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The benzylic protons (–CH₂–) of the 4-methylbenzyloxy group would appear as a singlet, and the methyl group (–CH₃) protons would also give a singlet, typically at a higher field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, offering further structural confirmation. In aminopyridine derivatives, the carbon atoms of the pyridine ring show signals in the downfield region, typically between δ 108 and 158 ppm. chemicalbook.com The carbon attached to the amino group (C2) is significantly affected by the nitrogen atom. The carbons of the 4-methylbenzyl group will also have characteristic chemical shifts. For instance, in N-(o-tolyl)pyridin-2-amine, the methyl carbon appears at δ 17.5 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |
| Pyridine Ring Protons | 6.5 - 8.1 | 108 - 158 | chemicalbook.comchemicalbook.comrsc.org |
| Amino (NH₂) Protons | Variable (broad singlet) | - | |
| Benzylic (CH₂) Protons | ~5.0 | ~70 | |
| Methyl (CH₃) Protons | ~2.3 | ~21 | rsc.org |
| Benzyl (B1604629) Ring Protons | 7.1 - 7.4 | 127 - 138 |
X-ray Diffraction Analysis: Single Crystal and Powder X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination (where applicable to analogues)
For example, the crystal structure of a silver(I) complex with 2-amino-3-methylpyridine (B33374) revealed a distorted trigonal geometry around the metal center, with the endocyclic nitrogen of the pyridine ring coordinating to the silver ion. mdpi.com In another study on N-acylhydrazone derivatives, X-ray diffraction was crucial for the unequivocal determination of the imine double bond stereochemistry. nih.gov These studies highlight how X-ray diffraction can elucidate the supramolecular architecture, revealing details about hydrogen bonding and other non-covalent interactions that govern the crystal packing. mdpi.com
Advanced Spectroscopic Techniques for Isomeric and Tautomeric Studies
The potential for tautomerism in aminopyridine derivatives is an important consideration, as different tautomers can exhibit distinct chemical and biological properties. researchgate.net Tautomerism in similar heterocyclic systems, such as those containing a thiosemicarbazide (B42300) scaffold, has been investigated using a combination of NMR spectroscopy, IR, and X-ray analysis, alongside quantum-chemical calculations. researchgate.net
For this compound, the principal tautomeric equilibrium would involve the amino and imino forms. The amino tautomer is generally the more stable form for 2-aminopyridine (B139424) itself. nih.gov Advanced spectroscopic techniques can be employed to study this equilibrium. For instance, changes in the vibrational spectra (FTIR and Raman) can indicate the presence of different tautomers. nih.gov Furthermore, computational studies can predict the relative stabilities of different tautomers in various environments, providing a theoretical framework to complement experimental observations. researchgate.net
Computational Chemistry and Molecular Modeling of 2 Amino 3 4 Methylbenzyloxy Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide detailed electronic and structural information.
The first step in computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
For 2-Amino-3-(4-methylbenzyloxy)pyridine, the geometry is defined by the spatial arrangement of the aminopyridine ring and the 4-methylbenzyloxy group. The molecule is not planar due to the sp3 hybridized carbon of the methylene (B1212753) bridge (-O-CH2-Ph) and the free rotation around several single bonds. DFT calculations on analogous aminopyridine derivatives show that the amino group is nearly coplanar with the pyridine (B92270) ring, facilitating electronic delocalization. pnrjournal.com The bond lengths within the pyridine and benzene (B151609) rings are expected to show characteristic aromatic values, though they will be slightly perturbed by the substituents. For instance, the C-N bond of the amino group is predicted to have some double bond character due to resonance.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is based on expected values from DFT studies on analogous molecules like 2-amino-3-nitropyridine (B1266227) and other pyridine derivatives, as specific published data for the title compound is unavailable.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(pyridine)-NH2 | ~1.35 - 1.38 Å |
| C(pyridine)-O | ~1.36 - 1.39 Å | |
| O-CH2 | ~1.43 - 1.45 Å | |
| C(pyridine)-C(pyridine) | ~1.38 - 1.40 Å | |
| Bond Angles (°) | C-N-C (pyridine ring) | ~117 - 119° |
| C-C-NH2 | ~118 - 121° | |
| C-O-CH2 | ~117 - 120° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity and electronic transitions. apolloscientific.co.uknih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically with significant contributions from the amino group and the π-system of the ring. The LUMO is anticipated to be distributed across the π-antibonding system of the pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the amino group towards the pyridine ring. chemicalbook.comresearchgate.net This ICT character is typical for push-pull systems where an electron-donating group (the amino group) is conjugated with an electron-accepting system (the pyridine ring).
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: Values are hypothetical, based on typical DFT results for similar aromatic amines.
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface is expected to show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group, making them the primary sites for electrophilic attack or hydrogen bonding interactions. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). This analysis quantifies hyperconjugative and resonance interactions, providing insight into molecular stability. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization.
In this compound, significant intramolecular interactions are expected. A key interaction would be the delocalization of the lone pair electrons from the amino nitrogen (LP(N)) into the antibonding π* orbitals of the adjacent C=C bonds in the pyridine ring (LP(N) → π(C-C)). This resonance effect stabilizes the molecule and contributes to the partial double-bond character of the C-NH2 bond. pnrjournal.com Similar delocalization is expected from the oxygen lone pairs into the pyridine ring's antibonding orbitals (LP(O) → π(C-C)). These interactions are crucial for understanding the electronic communication between the substituents and the aromatic ring.
Theoretical Spectroscopic Predictions: Computational Vibrational (IR, Raman) and NMR Spectra
Computational methods can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for identifying and characterizing molecules. DFT calculations can determine the vibrational frequencies and NMR chemical shifts.
While specific DFT calculations for this compound are not available in the cited literature, experimental data for the closely related 2-Amino-3-benzyloxypyridine provide a basis for comparison. Theoretical calculations for similar molecules like 2-amino-3-methylpyridine (B33374) have shown good agreement with experimental spectra after applying appropriate scaling factors.
Table 3: Key Experimental Spectroscopic Data for 2-Amino-3-benzyloxypyridine Source: Based on data from S. Rajagopal et al. for 2-Amino-3-benzyloxypyridine.
| Spectrum | Signal | Assignment |
| FTIR (cm⁻¹) | ~3450, 3320 | N-H stretching (asymmetric & symmetric) |
| ~1630 | NH2 scissoring | |
| ~1235 | C-O-C asymmetric stretching | |
| ¹H NMR (ppm) | ~5.1-5.2 | -O-CH2- (s, 2H) |
| ~5.8-6.0 | -NH2 (s, 2H) | |
| ~6.6-7.8 | Aromatic protons (m, 8H) |
DFT-calculated spectra would help assign these experimental bands with greater confidence. For instance, the N-H stretching vibrations of the primary amine are typically observed in the 3300-3500 cm⁻¹ range. The ¹H NMR chemical shifts calculated using the GIAO method would predict the environment of each proton, confirming that the methylene protons are deshielded by the adjacent oxygen, and the amino protons are typically broad and exchangeable.
Conformational Analysis and Tautomeric Equilibria Determination through Potential Energy Surface Scans
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O, O-C, and C-C bonds of the side chain. This leads to the existence of different conformers (rotamers). Studies on 2-Amino-3-benzyloxypyridine using fluorescence spectroscopy have suggested the presence of different rotamers in solution, with their relative populations being solvent-dependent. A potential energy surface (PES) scan, performed computationally, would involve systematically rotating a specific dihedral angle and calculating the energy at each step to identify stable conformers (energy minima) and the barriers to their interconversion (energy maxima).
Furthermore, 2-aminopyridine (B139424) derivatives can exist in tautomeric forms, primarily the amino and imino forms. DFT calculations are effective in determining the relative stabilities of these tautomers. For this compound, the equilibrium is expected to lie heavily in favor of the amino tautomer due to the aromatic stabilization of the pyridine ring. Computational studies on related 2-aminopyridines confirm that the amino form is significantly more stable than any imino tautomers.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of this compound and its behavior in different environments, such as in the presence of a solvent.
Dynamic Behavior: The structure of this compound features several rotatable bonds, particularly the C-O-C ether linkage and the bond connecting the benzyl (B1604629) group to the ether oxygen. These bonds allow the molecule to adopt various conformations in three-dimensional space. MD simulations can track the torsional angles of these bonds over nanoseconds or even microseconds, revealing the most stable or preferred conformations and the energy barriers between them. The flexibility introduced by these linkages is crucial for how the molecule interacts with its surroundings, including biological receptors. For instance, simulations can quantify the root-mean-square deviation (RMSD) of the molecule's atomic positions from an initial structure, providing a measure of its structural stability and flexibility over the simulation period.
Solvent Interactions: The behavior of a molecule is profoundly influenced by its solvent environment. MD simulations can model this compound in a box of explicit solvent molecules, such as water or a non-polar solvent, to study how they interact. The aminopyridine portion of the molecule can form hydrogen bonds with protic solvents via the amino group and the pyridine nitrogen atom. researchgate.net The benzyloxy group, while containing a polar ether linkage, is predominantly hydrophobic. MD simulations allow for the analysis of the radial distribution function (RDF) around specific atoms of the solute, which provides detailed information about the structure of the solvent shell and the strength of solute-solvent interactions. These simulations can elucidate how water molecules organize around the hydrophobic and hydrophilic parts of the molecule, which is critical for understanding its solubility and partitioning behavior. Coarse-grained molecular dynamics (CG-MD) can also be employed to model larger systems and longer timescales, providing insights into how these molecules might self-assemble or interact with larger structures like lipid bilayers. nih.gov
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER, or GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P or SPC/E (for water) | Provides a realistic representation of the solvent environment. |
| Simulation Time | 100 ns - 1 µs | Allows for sampling of significant conformational changes. nih.gov |
| Time Step | 2 fs | Determines the interval between calculation steps. nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological conditions. |
Molecular Docking Studies: Prediction of Ligand-Target Binding Modes and Interaction Energies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, docking studies can predict its binding affinity and mode of interaction with various protein targets.
Prediction of Binding Modes: The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is proposed as the most likely binding mode. The structure of this compound presents several features that can contribute to binding:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen can act as hydrogen bond acceptors. These groups can form specific hydrogen bonds with amino acid residues in a protein's active site, such as glutamic acid, aspartic acid, serine, or threonine. nih.gov
Hydrophobic and Aromatic Interactions: The 4-methylbenzyl group provides a large, hydrophobic surface that can engage in van der Waals and hydrophobic interactions with non-polar residues like leucine, isoleucine, and valine. The aromatic rings (both pyridine and benzyl) can also participate in π-π stacking or π-alkyl interactions with residues like phenylalanine, tyrosine, or tryptophan. csic.es
Interaction Energies: The scoring functions used in docking programs provide a quantitative estimate of the binding affinity, often expressed in kcal/mol. researchgate.net A lower binding energy indicates a more favorable and stable interaction. By docking this compound against a panel of known protein targets, researchers can prioritize which protein families the compound is most likely to interact with. For example, many kinase inhibitors feature a pyridine or aminopyridine core that interacts with the hinge region of the ATP binding site. mdpi.com Docking studies could reveal whether this compound fits favorably into such sites and what specific interactions stabilize the complex.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Kinase A (e.g., 1HCK) | -8.5 | Glu12, Lys33, Val18 | H-Bond, Pi-Alkyl nih.gov |
| Receptor B (e.g., 1W7H) | -7.2 | Tyr99, Phe258, Leu102 | Pi-Pi Stacking, Hydrophobic |
| Enzyme C (e.g., 3IP) | -6.8 | Ser195, His57, Trp215 | H-Bond, Hydrophobic |
Note: The data in this table is purely illustrative to demonstrate the output of a typical molecular docking study and does not represent experimentally validated results.
Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient, Hirshfeld Surface Analysis)
Non-covalent interactions (NCIs) are the dominant forces in supramolecular chemistry, governing molecular recognition and crystal packing. nih.gov Advanced computational methods allow for the detailed analysis and visualization of these subtle yet critical forces.
Reduced Density Gradient (RDG): Reduced Density Gradient analysis is a method based on electron density (ρ) and its gradient (∇ρ) that identifies and visualizes non-covalent interactions. RDG plots reveal broad regions of weak interactions, which are not localized at a single point like a chemical bond. These interactions are typically visualized as isosurfaces, which are color-coded to indicate the nature of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces indicate weak, delocalized van der Waals interactions.
Red surfaces indicate strong steric repulsion or clashes between atoms.
For this compound, RDG analysis could visualize potential intramolecular hydrogen bonds between the amino group and the ether oxygen, as well as the van der Waals contacts that stabilize the molecule's conformation. It is a powerful tool for understanding the forces that define the molecule's preferred shape. nih.gov
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions within a crystalline solid. nih.gov The Hirshfeld surface of a molecule is defined as the region where the contribution of that molecule to the total electron density is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.
A key output of this analysis is the 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). The plot provides a quantitative breakdown of the different types of atomic contacts. For a molecule like this compound, the analysis would likely show:
A large percentage of H···H contacts , which typically appear as a large, diffuse region in the center of the plot. nih.gov
Sharp "wings" or "spikes" corresponding to specific, directional interactions like N-H···N or C-H···O hydrogen bonds. nih.gov
Significant contributions from C···H/H···C contacts , indicating the importance of aromatic and alkyl packing. kmu.edu.tr
This analysis provides a detailed picture of the crystal packing forces, which are fundamental to understanding the solid-state properties of the compound, such as its melting point and stability.
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 45.0% | General van der Waals and hydrophobic packing. nih.gov |
| C···H / H···C | 22.5% | Interactions involving aromatic and aliphatic C-H groups. kmu.edu.tr |
| O···H / H···O | 15.0% | Likely C-H···O hydrogen bonds involving the ether oxygen. nih.gov |
| N···H / H···N | 10.5% | Represents N-H···N hydrogen bonds between amino and pyridine groups. nih.gov |
| C···C | 4.0% | Pi-pi stacking interactions between aromatic rings. nih.gov |
| Other | 3.0% | Minor contacts (e.g., C···N, C···O). |
Chemical Reactivity and Derivatization of 2 Amino 3 4 Methylbenzyloxy Pyridine
Reactions Involving the 2-Amino Group
The exocyclic amino group at the C2 position is a primary site of reactivity, behaving as a potent nucleophile. This allows for a variety of functionalization reactions, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, as well as its participation in ring-forming condensation reactions.
The primary amino group of 2-Amino-3-(4-methylbenzyloxy)pyridine can be readily functionalized through standard organic transformations.
Acylation: The nucleophilic amino group reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form the corresponding amides. This reaction is fundamental for introducing a wide array of functional groups and for creating precursors for further synthesis.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. More controlled, regioselective alkylation can be achieved through reductive amination, where the aminopyridine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced.
Arylation: The introduction of aryl groups onto the 2-amino position is commonly accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a particularly powerful method for forming N-aryl bonds by coupling the aminopyridine with aryl halides or triflates. researchgate.netnih.gov The use of specific phosphine (B1218219) ligands is crucial for achieving high yields and preventing catalyst deactivation. nih.govnih.gov
Table 1: Representative Functionalization Reactions of the 2-Amino Group
| Reaction Type | Reagent Example | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(3-((4-methylbenzyl)oxy)pyridin-2-yl)acetamide | Base (e.g., Pyridine (B92270), Triethylamine) |
| Alkylation | Benzyl (B1604629) Bromide | N-benzyl-3-((4-methylbenzyl)oxy)pyridin-2-amine | Base (e.g., K₂CO₃, NaH) |
| Arylation | Bromobenzene | N-phenyl-3-((4-methylbenzyl)oxy)pyridin-2-amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos, BrettPhos), Base (e.g., LiHMDS) nih.gov |
The 2-aminopyridine (B139424) moiety is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. rsc.orgnih.gov The endocyclic pyridine nitrogen and the exocyclic amino group can act in concert as a bidentate nucleophile.
A well-documented reaction for 2-aminopyridines is condensation with β-dicarbonyl compounds or their equivalents. For instance, 2-Amino-3-benzyloxypyridine undergoes condensation with diethyl ethoxymethylene malonate to yield 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one. sigmaaldrich.com Similarly, reactions with α-haloketones lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, a scaffold of significant biological interest. rsc.orgresearchgate.net The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization involving the 2-amino group. rsc.org Multicomponent reactions involving an aminopyridine, an aldehyde, and an isonitrile are also employed to rapidly construct diverse 3-aminoimidazo[1,2-a]pyridines. rsc.org
Table 2: Examples of Fused Heterocycle Synthesis
| Reagent(s) | Fused System Formed | General Reaction Type |
|---|---|---|
| Diethyl ethoxymethylene malonate | Pyrido[1,2-a]pyrimidine sigmaaldrich.com | Condensation/Cyclization |
| α-Haloketone (e.g., 2-Bromoacetophenone) | Imidazo[1,2-a]pyridine rsc.orgresearchgate.net | Alkylation/Intramolecular Cyclization |
| Aldehyde + Isocyanide | Imidazo[1,2-a]pyridine rsc.org | Multicomponent Reaction |
| β-diketone (e.g., Acetylacetone) | Pyrimido[1,2-a]pyridine | Cyclocondensation nih.gov |
Reactivity of the Pyridine Ring System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. The substituents at the C2 and C3 positions significantly modulate this intrinsic reactivity.
Pyridine itself undergoes electrophilic aromatic substitution (EAS) only under harsh conditions, with the reaction preferentially occurring at the C3 (meta) position. youtube.comquora.comvaia.com This is because attack at the C2 or C4 positions leads to a highly unstable carbocation intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quora.comvaia.com
In this compound, the situation is more complex. The 2-amino group is a powerful activating group that directs electrophiles to the ortho (C3) and para (C5) positions. The 3-(4-methylbenzyloxy) group is also an activating, ortho- (C2, C4) and para- (C6) directing group. The combined influence of these two electron-donating groups enhances the electron density of the pyridine ring, making it more susceptible to EAS than unsubstituted pyridine. The regiochemical outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, but the C5 position is a likely site for substitution due to the strong para-directing effect of the C2-amino group and the lack of steric hindrance.
The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic aromatic substitution (SNA_r_), especially when a good leaving group is present. youtube.com For unsubstituted pyridines, nucleophilic attack occurs preferentially at the C2 and C4 positions, as this allows the negative charge in the resulting Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, which is stabilizing. stackexchange.comyoutube.comyoutube.com
For this compound, the potential sites for nucleophilic attack are C4 and C6. The C2 position is already substituted with an amino group, which is a poor leaving group. If a leaving group (e.g., a halide) were present at the C4 or C6 position, it would be readily displaced by nucleophiles. In reactions such as the Chichibabin reaction, which involves a strong nucleophile like sodium amide, even a hydride ion can be displaced, typically from the C2 or C4 position. youtube.com For this specific molecule, attack would be favored at C4 and C6.
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high regioselectivity. beilstein-journals.orgresearchgate.net For pyridine derivatives, these reactions provide a powerful tool for functionalization at specific positions that are often inaccessible by classical EAS or SNA_r_ reactions.
The 2-amino group and the pyridine nitrogen can act as directing groups in C-H activation reactions, facilitating the regioselective introduction of aryl, alkyl, or other groups. rsc.org For instance, palladium-catalyzed reactions can be directed to the C-H bonds at the C4, C5, or C6 positions of the pyridine ring. Common cross-coupling reactions applicable to this scaffold, assuming a halogen is first introduced at a specific position (e.g., C5 via EAS), include:
Suzuki-Miyaura Coupling: Reaction of a halo-substituted pyridine with a boronic acid or ester to form a C-C bond. researchgate.networktribe.com
Sonogashira Coupling: Coupling of a halo-substituted pyridine with a terminal alkyne to install an alkynyl group. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: Reaction of a halo-substituted pyridine with an amine to form a new C-N bond, as mentioned previously. researchgate.netnih.gov
These methods offer a versatile and predictable strategy for elaborating the core structure of this compound into more complex molecules. worktribe.comresearchgate.net
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | C(sp²) - C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²) - C(sp) | PdCl₂(PPh₃)₂, CuI, Base |
| Heck | Aryl/Vinyl Halide + Alkene | C(sp²) - C(sp²) | Pd(OAc)₂, P(o-tolyl)₃ |
| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | C(sp²) - N | Pd₂(dba)₃ + Buchwald Ligand |
Transformations of the 3-(4-methylbenzyloxy) Side Chain
The 3-(4-methylbenzyloxy) side chain offers two primary locations for chemical reactions: the ether bond itself and the appended methylbenzyl group. These transformations are crucial for modifying the compound's properties or for introducing further functionalities.
The ether linkage in this compound, specifically the C(aryl)-O-C(benzyl) bond, can be cleaved under various conditions. The benzyl ether moiety is often employed as a protecting group in organic synthesis, implying it can be removed when necessary.
Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), as well as strong Lewis acids like boron tribromide (BBr₃), are commonly used for ether cleavage. masterorganicchemistry.com The reaction mechanism typically involves the initial protonation or coordination of the acid to the ether oxygen, converting the alkoxy group into a better leaving group. masterorganicchemistry.com Following this activation step, the cleavage proceeds via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.com For a primary benzylic ether like the one in the title compound, the cleavage is likely to occur through an Sₙ2 mechanism, where a nucleophile (e.g., I⁻ or Br⁻) attacks the benzylic carbon, leading to the formation of 2-amino-3-hydroxypyridine (B21099) and 4-methylbenzyl halide. masterorganicchemistry.com
Alternative methods for cleaving specific types of ethers, such as methoxymethyl (MOM) ethers, using reagents like bismuth trichloride (B1173362) (BiCl₃) have also been developed, highlighting the variety of available deprotection strategies. rsc.org Catalytic hydrogenation can also be employed to cleave benzyl ethers, a reaction that would yield 2-amino-3-hydroxypyridine and toluene (B28343). This method is advantageous as it often proceeds under milder conditions.
The 4-methylbenzyl portion of the molecule is also susceptible to chemical modification, primarily at the benzylic methyl group and the aromatic ring. These reactions are analogous to those of toluene and its derivatives.
The methyl group can undergo oxidation using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Depending on the reaction conditions, this can yield the corresponding benzoic acid derivative, 4-((2-aminopyridin-3-yloxy)methyl)benzoic acid, or the intermediate aldehyde. The existence of the related compound 2-Amino-3-(4-hydroxymethylbenzyloxy)pyridine, where the methyl group is oxidized to a primary alcohol, confirms that transformations at this position are feasible. nih.gov
Another potential transformation is free-radical halogenation at the benzylic position of the methyl group using reagents like N-bromosuccinimide (NBS). This would install a halogen, creating a reactive handle for further nucleophilic substitution reactions. Side-chain reactions involving the deprotonation of benzylic positions on pyridine derivatives using strong bases are also known, suggesting that the methylbenzyl group could potentially be functionalized through such pathways. pearson.com
Coordination Chemistry: Formation of Metal Complexes with this compound and Analogues
The 2-aminopyridine scaffold is a well-established ligand in coordination chemistry, capable of binding to a wide array of transition metals. While no specific metal complexes of this compound have been detailed in the literature, the behavior of its close analogues provides significant insight into its potential as a ligand. The presence of the pyridine ring nitrogen, the exocyclic amino group, and the ether oxygen at the 3-position creates multiple potential binding sites.
Research on analogous compounds suggests that this compound could act as a versatile ligand. The coordination behavior would likely depend on the metal ion, the reaction conditions, and the steric hindrance imposed by the bulky 4-methylbenzyloxy group.
Coordination with Analogues:
2-Amino-3-hydroxypyridine: This analogue, where the benzyloxy group is replaced by a hydroxyl group, forms complexes with a variety of metals including Co(II), Cu(II), Pd(II), Fe(III), Ru(III), Rh(III), Mo(VI), U(VI), and Re(V). researchgate.net In these complexes, the ligand typically acts as a bidentate chelate, binding through the deprotonated hydroxyl oxygen and the exocyclic amino nitrogen. researchgate.net This N,O-chelation is a common binding mode for ligands with this type of functionality. wikipedia.org
2-Amino-3-methylpyridine (B33374): Studies on 2-amino-3-methylpyridine complexes with Ag(I) and Cu(II) reveal a different coordination pattern. mdpi.com In these cases, the ligand binds to the metal center primarily through the endocyclic (pyridine ring) nitrogen. mdpi.com In some structures, the exocyclic amino group can also participate in coordination, acting as a bridge between two metal ions to form polymeric structures. mdpi.com
Based on these analogues, this compound is expected to coordinate primarily in one of two ways:
As a monodentate ligand through the pyridine ring nitrogen, similar to 2-amino-3-methylpyridine.
As a bidentate N,O-chelating ligand, involving the amino nitrogen and the ether oxygen. This would be analogous to the behavior of 2-amino-3-hydroxypyridine, although the ether oxygen is generally a weaker donor than a deprotonated hydroxyl group.
The steric bulk of the 4-methylbenzyloxy group may influence the coordination geometry and the accessibility of the metal center, potentially favoring the formation of complexes with lower coordination numbers or specific isomeric forms.
Table of Metal Complexes with Analogue Ligands
The following table summarizes the documented metal complexes formed with ligands analogous to this compound, providing insight into its potential coordination chemistry.
| Ligand | Metal Ion(s) | Observed Coordination Mode | Resulting Complex Type | Reference |
| 2-Amino-3-hydroxypyridine | Co(II), Cu(II), Pd(II) | Bidentate (N,O) | M(ahp)₂ | researchgate.net |
| 2-Amino-3-hydroxypyridine | Fe(III), Ru(III), Rh(III) | Bidentate (N,O) | M(ahp)₃ | researchgate.net |
| 2-Amino-3-hydroxypyridine | Mo(VI), U(VI), Re(V) | Bidentate (N,O) | cis-Mo₂O₅(ahp)₂, trans-UO₂(ahp)₂, ReO(PPh₃)(ahp)₂I | researchgate.net |
| 2-Amino-3-methylpyridine | Ag(I) | Monodentate (Nring), Bridging (NH₂) | Polymeric | mdpi.com |
| 2-Amino-3-methylpyridine | Cu(II) | Monodentate (Nring) | Mononuclear | mdpi.com |
Note: ahp refers to the deprotonated form of 2-amino-3-hydroxypyridine.
Structure Activity Relationship Sar and Ligand Design Principles Pertaining to 2 Amino 3 4 Methylbenzyloxy Pyridine Scaffolds
Systematic Evaluation of Substituent Effects on Biological Recognition and Potency
The biological activity of 2-aminopyridine-based scaffolds is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and the appended aryl rings. Systematic modifications have been crucial in optimizing potency and selectivity for various biological targets, including protein kinases like Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 2 (CHK2). nih.govnih.gov
Substitutions on the pyridine ring can modulate the electronic properties and steric profile of the core scaffold. For instance, in a series of 3,5-diaryl-2-aminopyridine inhibitors of activin-like kinase 2 (ALK2), the introduction of a methyl group at the 2-position of the pyridine was explored. acs.org Generally, the pyridine ring itself serves as a bioisosteric replacement for other aromatic or heterocyclic systems, offering advantages in solubility and hydrogen bonding capacity. researchgate.net
The substitution pattern on the benzyloxy moiety is a critical determinant of activity. In the development of monoamine oxidase (MAO) inhibitors, the position of the benzyloxy group on a core scaffold was found to be crucial; a meta-position on a coumarin (B35378) ring led to favorable hydrophobic interactions, whereas a para-substitution resulted in steric hindrance. researchgate.net For benzyloxy chalcone (B49325) derivatives, placing the benzyloxy group at the para-position of one of the phenyl rings consistently resulted in higher MAO-B inhibition compared to an ortho-substitution. nih.gov This highlights the importance of the spatial arrangement of the benzyloxy group to fit optimally within the target's binding pocket.
In many kinase inhibitors, the phenyl ring of the benzyloxy group is often substituted to enhance interactions. For example, in a series of ROS1/ALK dual inhibitors, modifications to the solvent-exposed region, which would be occupied by the benzyloxy moiety, were key to overcoming drug resistance. nih.gov The addition of polar groups can improve solubility and introduce new hydrogen bonding opportunities, while hydrophobic groups can enhance van der Waals interactions. The table below summarizes the effect of various substituents on the potency of 2-aminopyridine (B139424) analogs from different studies.
| Scaffold/Series | Substituent/Modification | Target | Observed Effect on Potency (IC50) | Reference |
|---|---|---|---|---|
| 5-(Hetero)aryl-3-phenyl-2-aminopyridine | Bicyclic dioxolane at position 5 | CHK2 | Improved affinity and selectivity vs. CHK1 | nih.gov |
| 2-aminopyrimidine (B69317) derivatives | Varying substituents on a phenyl ring | JAK2/FLT3 | Compound with specific substitutions (14l) showed IC50 of 1.8 nM (JAK2) and 0.68 nM (FLT3) | nih.gov |
| Benzyloxy chalcones | Para-benzyloxy vs. Ortho-benzyloxy | MAO-B | Para-substitution consistently showed higher inhibition | nih.gov |
| 2-aminopyridine derivatives | Introduction of a spiro group | ROS1/ALK | Overcame steric hindrance from resistant mutants (G2032R) | nih.gov |
Importance of the 2-Amino Group in Ligand-Target Interactions, including Hydrogen Bonding Patterns
The 2-amino group, in conjunction with the adjacent endocyclic nitrogen of the pyridine ring, is a cornerstone of the scaffold's utility, particularly in the design of kinase inhibitors. This arrangement forms a bidentate hydrogen-bonding motif that expertly mimics the interaction of the adenine (B156593) base of ATP with the kinase hinge region. nih.govacs.org
Typically, the exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of one hinge residue (often at position gk+1 or gk+3), while the pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the backbone N-H of another hinge residue (typically gk+3). acs.orgnih.gov This dual interaction provides a strong anchor, orienting the rest of the inhibitor within the ATP-binding pocket. biorxiv.org
Crystallographic studies of various 2-aminopyridine and 2-aminopyrimidine inhibitors bound to kinases like CHK2 and EphA2 have repeatedly confirmed this canonical binding mode. nih.govbiorxiv.org For example, X-ray crystallography of 2-aminopyridine inhibitors bound to CHK2 verified an ATP-competitive binding mode where the 2-amino group is integral to the interaction with the kinase hinge. nih.gov In some cases, the 2-amino group can also participate in bridging interactions with metal ions in metalloenzymes or form intramolecular hydrogen bonds that help to stabilize the bioactive conformation of the ligand. nih.govmdpi.com The crystal structure of 3-(benzyloxy)pyridin-2-amine reveals that centrosymmetrically related molecules are linked by N-H···N hydrogen bonds, forming a dimer, and also display an intramolecular N-H···O interaction, which can influence conformational preference. nih.gov
Influence of the 3-(4-methylbenzyloxy) Moiety on Pharmacophore Development and Spatial Orientation
The 3-(4-methylbenzyloxy) moiety serves as a critical component that extends from the core pyridine scaffold to interact with regions of the binding site beyond the hinge. researchgate.netnih.gov This part of the molecule is largely responsible for defining the inhibitor's selectivity and a significant portion of its potency by engaging in specific hydrophobic and aromatic interactions.
The benzyloxy group itself is a well-established pharmacophore in various drug classes, including inhibitors of MAO-B and kinases. researchgate.netnih.govnih.gov Its key features include:
Hydrophobic Interactions: The benzyl (B1604629) group is lipophilic and can occupy hydrophobic pockets within the enzyme's active site. In kinases, this often corresponds to the "back pocket" or solvent-exposed region. nih.gov
Aromatic/π-Interactions: The phenyl ring can engage in π-π stacking or T-stacking with aromatic residues like phenylalanine or tyrosine in the active site. These interactions contribute significantly to binding affinity. ohiolink.edu
Ether Linkage: The oxygen atom of the ether can act as a hydrogen bond acceptor in some contexts, though its primary role is often to provide conformational flexibility.
Spatial Vector: The benzyloxy group acts as a linker that projects the terminal phenyl ring into a specific region of space, allowing it to probe for favorable interactions. The dihedral angle between the pyridine and phenyl rings in crystalline 3-(benzyloxy)pyridin-2-amine is approximately 35.94°, indicating a non-planar ground state conformation that influences how it approaches its target. nih.gov
The 4-methyl substituent on the phenyl ring further refines these interactions. The methyl group adds to the lipophilicity of the moiety and can fit into small, specific sub-pockets, potentially displacing water molecules and leading to an entropic gain in binding affinity. Its position at the para-position directs its interaction vector away from the core, often towards the deeper parts of a binding cleft.
Conformational Flexibility and Rigidity in Modulating Biological Activity
The balance between conformational flexibility and rigidity is a key principle in the design of potent and selective inhibitors based on the 2-amino-3-(4-methylbenzyloxy)pyridine scaffold. The molecule's inherent flexibility, primarily arising from the ether linkage and the bond between the pyridine ring and the benzyloxy group, allows it to adopt various conformations to fit optimally into a binding site. nih.gov
However, high flexibility can come at an entropic cost upon binding, as the molecule loses conformational freedom. Therefore, medicinal chemists often seek to rigidify the scaffold into its bioactive conformation. This can lead to significant gains in potency and selectivity. biorxiv.org Strategies to modulate flexibility include:
Introduction of Rigid Linkers: Replacing flexible alkyl chains with more rigid units, such as alkynes, has been used in 2-aminopyridine-based inhibitors to improve properties like cell permeability by enforcing a more linear and rigid geometry.
Macrocyclization: This strategy involves tethering different parts of the molecule to create a macrocycle. This pre-organizes the inhibitor into a conformation that is favorable for binding, reducing the entropic penalty. This approach has been successfully applied to 2-aminopyrimidine-based kinase inhibitors to enhance both potency and selectivity. biorxiv.org
Conversely, some degree of flexibility is often necessary. The ability of the benzyloxy group to rotate allows the terminal phenyl ring to orient itself optimally to engage with hydrophobic and aromatic residues in the target protein. nih.gov Studies on kinase dynamics show that binding sites are not static but exist in multiple conformational states; a flexible ligand may be better able to adapt to these different states. nih.gov
Rational Design Strategies for Novel Derivatives with Enhanced Selectivity or Potency
The SAR knowledge derived from the 2-aminopyridine scaffold provides a strong foundation for the rational design of new inhibitors with improved properties. nih.gov Modern drug design often employs a structure-based approach, where the crystal structure of a ligand-target complex is used to guide the design of new analogs. nih.gov
Key rational design strategies include:
Structure-Based Drug Design (SBDD): With a known binding mode, designers can introduce substituents that form specific, favorable interactions with the target protein. For example, if a crystal structure reveals an unoccupied hydrophobic pocket near the 4-methyl group, larger alkyl or halogen substituents could be introduced at that position to increase van der Waals contacts and potency. SBDD has been used to design potent ALK5 inhibitors by first understanding the binding site with a model and then morphing the scaffold to improve properties.
Targeting Selectivity: Selectivity is a major challenge, especially for kinase inhibitors, due to the high conservation of the ATP binding site. Selectivity can be achieved by exploiting differences in the regions outside the conserved hinge-binding area. By modifying the 3-(4-methylbenzyloxy) moiety, inhibitors can be designed to interact with non-conserved residues, thereby achieving selectivity for one kinase over another. nih.gov
Overcoming Resistance: Cancer therapies are often limited by the emergence of drug-resistant mutations in the target protein. A common resistance mechanism in kinases is the mutation of a "gatekeeper" residue, which can cause steric hindrance that prevents the inhibitor from binding. nih.gov Rational design can overcome this by modifying the inhibitor to avoid the steric clash or to form new interactions that compensate for the lost affinity. For example, novel 2-aminopyridine derivatives with a spiro group were designed to reduce steric hindrance with the G2032R mutant of ROS1 kinase. nih.gov
Scaffold Hopping: The 2-aminopyridine core can be replaced with other bioisosteric hinge-binding motifs, such as 2-aminopyrimidine, pyrazolopyrimidine, or imidazopyridine, to modulate properties like potency, selectivity, and pharmacokinetics. nih.govrsc.orgnih.gov
The table below illustrates examples of rational design strategies applied to 2-aminopyridine and related scaffolds.
| Strategy | Scaffold/Series | Target | Outcome | Reference |
|---|---|---|---|---|
| Structure-Based Design | 2-Aminopyrazolpyrimidopyridone | RET Kinase | Discovery of inhibitors active against V804M and G810C resistance mutations | nih.gov |
| Macrocyclization | 2-aminopyrimidine-based macrocycles | EPHA2/GAK | Improved potency and development of a potent dual inhibitor | biorxiv.org |
| Rational Design to Combat Resistance | 2-aminopyridine derivatives | ROS1/ALK | Spiro derivative C01 showed 30-fold greater potency than Crizotinib against ROS1G2032R mutant | nih.gov |
| Scaffold Morphing | Quinoline (B57606) to Pyrazolo[4,3-b]pyridine | ALK5 | Improved ADME properties while maintaining excellent potency |
Medicinal Chemistry Applications and Future Research Perspectives for 2 Amino 3 4 Methylbenzyloxy Pyridine
Lead Compound Identification and Optimization Strategies Based on the 2-Amino-3-(4-methylbenzyloxy)pyridine Scaffold
The identification of a lead compound is a critical first step in drug discovery. A molecule like this compound could emerge from high-throughput screening campaigns or be designed based on the known pharmacophore of a biological target. Once identified, the scaffold undergoes extensive optimization to improve its potency, selectivity, and pharmacokinetic properties.
Optimization strategies for the this compound scaffold would involve systematic structural modifications to establish a robust Structure-Activity Relationship (SAR). Key areas for modification include the aminopyridine core, the benzyloxy linker, and the terminal methylbenzyl group.
Aminopyridine Core: The 2-amino group is a crucial hydrogen bond donor and a site for potential derivatization. Modifications could include acylation, sulfonylation, or conversion to ureas and carbamates to probe interactions with target proteins. nih.gov The position of the amino group (e.g., moving it to position 4 or 6) could also dramatically alter the binding mode and selectivity.
Benzyloxy Linker: The ether linkage provides a degree of conformational flexibility. Its length and composition could be altered. For instance, replacing the oxygen with sulfur (thioether) or nitrogen (amine) would change the geometry and hydrogen bonding capacity.
Terminal Aromatic Ring: The 4-methylphenyl group can be modified to explore steric and electronic requirements in the target's binding pocket. Substituents could be varied in terms of size, electronics (electron-donating vs. electron-withdrawing), and position on the ring to enhance target engagement. nih.gov
A hypothetical lead optimization plan is outlined in the table below.
Table 1: Potential Lead Optimization Strategies for the this compound Scaffold
| Scaffold Region | Modification Strategy | Rationale | Example Analogue |
|---|---|---|---|
| Aminopyridine Core | N-Acylation of 2-amino group | Explore additional hydrogen bond acceptor/donor sites; modulate solubility. | N-(3-((4-methylbenzyl)oxy)pyridin-2-yl)acetamide |
| Isomeric Relocation | Alter the vector and position of key interaction points (H-bond donor/acceptor). | 4-Amino-3-(4-methylbenzyloxy)pyridine | |
| Linker | Replace ether with thioether | Modify bond angle, length, and lipophilicity. | 2-Amino-3-((4-methylbenzyl)thio)pyridine |
| Introduce conformational rigidity | Reduce entropic penalty upon binding; improve selectivity. | Fusing the linker into a new ring system | |
| Terminal Phenyl Ring | Vary substituent at para-position | Probe electronic and steric tolerance of the binding pocket. | 2-Amino-3-(4-chlorobenzyloxy)pyridine |
Rational Design and Synthesis of Analogues with Tuned Potency and Selectivity Profiles
Rational drug design, often aided by computational modeling, is key to developing analogues with improved therapeutic profiles. ijsat.org For the this compound scaffold, techniques like molecular docking and SAR analysis can guide the synthesis of new derivatives with fine-tuned potency and selectivity. ijsat.org The goal is to maximize interactions with the intended therapeutic target while minimizing off-target effects. nih.gov
The synthesis of aminopyridine derivatives can be achieved through various established chemical routes. Multicomponent reactions are often employed for their efficiency in generating chemical diversity. rsc.orgnih.gov For instance, the core 2-aminopyridine (B139424) structure can be assembled via condensation reactions, with subsequent functionalization to introduce the benzyloxy side chain. ijpsr.com
A general synthetic approach to analogues of this compound might start from a substituted 2-amino-3-hydroxypyridine (B21099). This intermediate allows for the introduction of various benzyl (B1604629) groups through a Williamson ether synthesis. Alternatively, palladium-catalyzed cross-coupling reactions could be used to construct the C-O or C-C bonds, offering a versatile route to a wide range of analogues. csic.es
The design process focuses on modulating key physicochemical properties:
Potency: Enhanced by optimizing the fit within the target's binding site, for example, by introducing substituents that form additional hydrogen bonds or hydrophobic interactions. nih.gov
Selectivity: Achieved by exploiting differences between the binding sites of related proteins. For example, if targeting a specific kinase, analogues would be designed to avoid the conserved ATP-binding pocket of other kinases. nih.gov This could involve introducing bulkier groups that are only accommodated by the target protein. nih.gov
Table 2: Design Strategies for Tuning Analogue Profiles
| Design Goal | Strategy | Underlying Principle |
|---|---|---|
| Increase Potency | Introduce hydrogen bond acceptors/donors | Form stronger or additional interactions with key residues in the active site. |
| Optimize hydrophobic interactions | Fill hydrophobic pockets within the binding site to increase affinity. | |
| Improve Selectivity | Introduce steric bulk | Create derivatives that fit the target active site but are too large for off-target sites. |
| Modify electronic distribution | Alter the electrostatic potential to favor interaction with the target over other proteins. | |
| Enhance Bioavailability | Modulate lipophilicity (LogP) | Balance solubility and membrane permeability for optimal absorption. |
Positioning of this compound as a Privileged Scaffold in Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com The pyridine (B92270) ring system is widely considered a privileged scaffold in medicinal chemistry, and the aminopyridine substructure is a key component of this class. nih.govrsc.orgrsc.org The this compound molecule contains several features that position it as a potential privileged scaffold.
Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group provides two hydrogen bond donors. This arrangement allows for multiple, directional interactions with protein targets, a common feature in kinase inhibitors and other drug classes. nih.gov
Aromatic System: The pyridine ring is an aromatic system that can engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site.
Synthetic Tractability: The pyridine ring is readily functionalized, allowing for the creation of large, diverse chemical libraries. nih.gov This "decoration" of the core scaffold enables the exploration of vast chemical space to identify potent and selective ligands for various targets. nih.gov
The combination of the rigid aromatic core with a flexible benzyloxy linker allows the molecule to adopt various conformations, potentially fitting into the binding sites of different protein families. This versatility is the hallmark of a privileged structure.
Exploration of Novel Therapeutic Areas for Aminopyridine Derivatives beyond Established Applications
While aminopyridines are known for certain applications, such as 4-aminopyridine (B3432731) in treating neurological conditions like multiple sclerosis, the inherent versatility of the scaffold invites exploration into new therapeutic areas. nih.govpensoft.net Derivatives of the 2-aminopyridine core are being investigated across a wide spectrum of diseases.
Oncology: Pyridine derivatives are being developed as inhibitors of critical cancer-related pathways, including VEGFR-2-mediated angiogenesis and histone deacetylases (HDACs). ijsat.orgijsat.org A scaffold like this compound could be optimized to target specific kinases or other proteins dysregulated in cancer.
Infectious Diseases: The pyridine scaffold is present in compounds with activity against bacteria, viruses, and protozoa. nih.govnih.gov For example, novel pyridine derivatives are being investigated as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, offering a potential new treatment for tuberculosis. nih.gov There is also active research on aminopyridine-containing compounds for neglected tropical diseases like leishmaniasis and Chagas disease. nih.gov
Inflammatory Diseases: Mitogen-activated protein kinase (MAPK) p38α is a key target in inflammatory diseases, and substituted pyridine compounds have been identified as potent inhibitors of this pathway, thereby blocking the release of pro-inflammatory cytokines like IL-1β. csic.es
Neurodegenerative Diseases: Beyond symptomatic treatment, aminopyridines could be explored for disease-modifying roles in neurodegenerative disorders by targeting specific enzymes or receptors in the central nervous system. pensoft.net
Table 3: Potential Novel Therapeutic Applications for Aminopyridine Scaffolds
| Therapeutic Area | Potential Target/Mechanism | Rationale Based on Pyridine Derivatives | Relevant Citations |
|---|---|---|---|
| Oncology | Kinase Inhibition (e.g., VEGFR, EGFR) | Pyridine core is a common hinge-binding motif in kinase inhibitors. | ijsat.orgijsat.org |
| Infectious Diseases | MmpL3 Inhibition (Tuberculosis) | Adamantyl- and piperidinyl-pyridine derivatives show potent anti-mycobacterial activity. | nih.gov |
| Antiprotozoal Agents | Aminopyridine scaffolds are being explored for activity against Leishmania and Trypanosoma. | nih.gov | |
| Inflammatory Diseases | p38α MAPK Inhibition | Trisubstituted pyridines have been shown to inhibit IL-1β release in vitro and in vivo. | csic.es |
| Neurological Disorders | Potassium Channel Blockade | 4-aminopyridine is an approved K+ channel blocker; new derivatives may offer improved profiles. | nih.govpensoft.netelsevierpure.com |
Challenges and Opportunities in the Translational Research Pipeline for Pyridine-Based Chemical Entities
Despite the promise of pyridine-based scaffolds, the path from a promising lead compound to a marketed drug is fraught with challenges. The successful translation of a chemical entity like this compound requires overcoming several hurdles.
Challenges:
Toxicity and Selectivity: A primary challenge is ensuring that a compound is selective for its intended target. Off-target activity can lead to toxicity and undesirable side effects. ijsat.orgijsat.org For pyridine derivatives, this often relates to interactions with a broad range of kinases or enzymes.
Drug Resistance: Cancer cells and microbes can develop resistance to treatment, rendering drugs ineffective over time. rsc.org Strategies to overcome resistance include designing covalent inhibitors or developing compounds that target novel, less mutable sites. ijsat.org
Poor Physicochemical Properties: Issues such as poor aqueous solubility or metabolic instability can halt the development of an otherwise potent compound. ijsat.org The lipophilicity of the benzyl and methyl groups in this compound would need careful balancing to ensure adequate bioavailability.
Complexity of Synthesis: While many synthetic routes exist, scaling up the synthesis for clinical trials and commercial production can be complex and costly, posing a significant challenge. ijsat.org
Opportunities:
Structure-Based Drug Design: Advances in X-ray crystallography and computational chemistry allow for the precise, rational design of inhibitors, helping to overcome challenges related to potency and selectivity. nih.gov
Novel Drug Delivery Systems: Nanotechnology offers new platforms to improve the delivery of therapeutic agents. Encapsulating a pyridine-based drug in nanoparticles could enhance its solubility, protect it from premature degradation, and potentially target it to specific tissues, improving its therapeutic index. ijsat.org
Fragment-Based and Phenotypic Screening: New discovery paradigms continue to identify novel starting points. Fragment-based screening can build highly efficient ligands, while phenotypic screening can uncover compounds that work through novel mechanisms of action, for which pyridine libraries are well-suited. nih.gov
Expanding Chemical Space: The development of novel synthetic methodologies continues to make previously inaccessible pyridine derivatives available for testing, opening up new opportunities for discovery. nih.gov
Overcoming these challenges while leveraging new technological and scientific opportunities will be crucial for realizing the full therapeutic potential of pyridine-based compounds like this compound.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., EGFR kinase). The pyridine ring’s nitrogen often forms hydrogen bonds with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol) .
- Limitations :
- Solvent Effects : Most simulations neglect aqueous solubility, overestimating in vitro activity.
- Conformational Flexibility : Static docking ignores target dynamics, leading to false positives .
- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data to assess binding kinetics (KD values) .
What are the key considerations for designing analogs with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity Optimization : LogP values between 2–3 (calculated via ChemDraw) balance solubility and cell permeability.
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzyloxy methyl group) to reduce CYP450-mediated degradation .
- Toxicity Screening : Use zebrafish embryo models to assess acute toxicity (LC50 > 100 µM) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
